molecular formula C10H14ClNO2 B6249436 ethyl 2-(methylamino)benzoate hydrochloride CAS No. 2411202-36-1

ethyl 2-(methylamino)benzoate hydrochloride

Cat. No. B6249436
CAS RN: 2411202-36-1
M. Wt: 215.7
InChI Key:
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Description

Ethyl 2-(methylamino)benzoate, also known as benzoic acid, 2-(methylamino)-, ethyl ester, is a compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .


Molecular Structure Analysis

The InChI code for ethyl 2-(methylamino)benzoate is 1S/C10H13NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h4-7,11H,3H2,1-2H3 . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 2-(methylamino)benzoate is a solid or liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources .

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)benzoate hydrochloride is not clear from the available information. It’s worth noting that the mechanisms of action for similar compounds often involve interactions with biological receptors or enzymes .

Safety and Hazards

Ethyl 2-(methylamino)benzoate has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, wearing protective gloves and eye protection, and washing hands and face thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(methylamino)benzoate hydrochloride involves the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)benzoate, which is then reacted with methylamine to form ethyl 2-(methylamino)benzoate. The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl chloroformate", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminobenzoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(chlorocarbonyl)benzoate.", "Step 2: Ethyl 2-(chlorocarbonyl)benzoate is then reacted with excess methylamine in the presence of a base such as sodium methoxide to form ethyl 2-(methylamino)benzoate.", "Step 3: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of ethyl 2-(methylamino)benzoate." ] }

CAS RN

2411202-36-1

Product Name

ethyl 2-(methylamino)benzoate hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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